molecular formula C10H10O10 B14467831 1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone CAS No. 67122-48-9

1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone

Cat. No.: B14467831
CAS No.: 67122-48-9
M. Wt: 290.18 g/mol
InChI Key: GIXQUWHVCSYGLE-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone, also known as 15-Crown-5, is a crown ether with the molecular formula C10H20O5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The name “crown” refers to the crown-like shape of the molecule, which can encapsulate metal ions within its ring structure. This compound is particularly known for its ability to form stable complexes with various cations, making it useful in a range of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone can be synthesized through several methods. One common synthetic route involves the cyclization of diethylene glycol with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

    Biology: Employed in the study of ion transport across biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.

    Industry: Utilized in the extraction and separation of metal ions from mixtures.

Mechanism of Action

The mechanism by which 1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone exerts its effects primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation can alter the chemical properties of the metal ion, making it more soluble in organic solvents and facilitating its transport across membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Pentaoxacyclopentadecane-2,5,8,11,14-pentone is unique due to its specific ring size, which provides optimal complexation with medium-sized cations such as sodium and potassium. This selectivity makes it particularly useful in applications requiring the separation or transport of these ions .

Properties

CAS No.

67122-48-9

Molecular Formula

C10H10O10

Molecular Weight

290.18 g/mol

IUPAC Name

1,4,7,10,13-pentaoxacyclopentadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C10H10O10/c11-6-1-16-7(12)2-18-9(14)4-20-10(15)5-19-8(13)3-17-6/h1-5H2

InChI Key

GIXQUWHVCSYGLE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC(=O)OCC(=O)OCC(=O)OCC(=O)O1

Origin of Product

United States

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